molecular formula C21H20N6O3 B2717732 (E)-2-amino-1-((3-hydroxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 836630-67-2

(E)-2-amino-1-((3-hydroxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2717732
CAS No.: 836630-67-2
M. Wt: 404.43
InChI Key: GRNDLDYDHPFULR-WYMPLXKRSA-N
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Description

(E)-2-amino-1-((3-hydroxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a pyrroloquinoxaline derivative characterized by its distinct structural features. The compound contains a quinoxaline core fused with a pyrrole ring, substituted with a (3-hydroxybenzylidene)amino group at position 1 (E-configuration), an amino group at position 2, and a 2-methoxyethyl carboxamide at position 3 . Its molecular formula is C₂₁H₂₀N₆O₃, with a molecular weight of 404.430 g/mol and a monoisotopic mass of 404.159688 Da .

Properties

IUPAC Name

2-amino-1-[(E)-(3-hydroxyphenyl)methylideneamino]-N-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O3/c1-30-10-9-23-21(29)17-18-20(26-16-8-3-2-7-15(16)25-18)27(19(17)22)24-12-13-5-4-6-14(28)11-13/h2-8,11-12,28H,9-10,22H2,1H3,(H,23,29)/b24-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNDLDYDHPFULR-WYMPLXKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC(=CC=C4)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC(=CC=C4)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-amino-1-((3-hydroxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a novel derivative of pyrroloquinoxaline, a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process including condensation reactions between appropriate amines and aldehydes. The characterization is performed using various spectroscopic techniques including NMR and mass spectrometry to confirm the structure and purity.

Antimicrobial Activity

Recent studies have indicated that quinoxaline derivatives exhibit significant antimicrobial properties. For instance, structural analogs have shown effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of metabolic pathways essential for bacterial growth.

CompoundActivityMIC (µg/mL)Reference
Quinoxaline Derivative AAntibacterial32
Quinoxaline Derivative BAntiviral50

Antiviral Activity

Quinoxaline derivatives have also been evaluated for their antiviral potential. Studies have shown that certain compounds within this class can inhibit viral replication in cell cultures, particularly against HIV. The effectiveness is often quantified using the half-maximal effective concentration (EC50).

CompoundVirus TypeEC50 (nM)CC50 (nM)SI
Compound 1HIV3.198,57631,798
Compound 2HIV6.796,17114,353

SI : Selectivity Index = CC50/EC50

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various models. It has demonstrated cytotoxic effects against cancer cell lines, likely through mechanisms involving apoptosis induction and inhibition of cell proliferation. The compound's ability to inhibit key enzymes involved in cancer metabolism is a focal point of ongoing research.

The biological activity of this compound may be attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit ribonucleotide reductase and other key enzymes involved in nucleic acid synthesis.
  • Receptor Modulation : Potential interactions with cellular receptors can lead to altered signaling pathways that affect cell growth and survival.

Case Studies

Several case studies highlight the compound's efficacy in preclinical models:

  • Study on Antibacterial Properties : A study demonstrated that the compound exhibited significant antibacterial activity against multidrug-resistant strains of bacteria.
  • Antiviral Efficacy : In vitro assays showed that the compound could reduce viral load significantly in infected cell lines, indicating its potential as an antiviral agent.
  • Cytotoxicity in Cancer Models : Research involving various cancer cell lines revealed that the compound induced apoptosis at low concentrations while maintaining a favorable selectivity index compared to standard chemotherapeutics.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following analysis compares the target compound with five analogs (Table 1), focusing on structural variations and their inferred physicochemical and biochemical implications.

Table 1: Structural Comparison of Pyrroloquinoxaline Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Target Compound 3-hydroxybenzylidene, 2-methoxyethyl C₂₁H₂₀N₆O₃ 404.43 Reference compound
Analog 1 3-methoxybenzylidene, 2-methoxyethyl C₂₂H₂₂N₆O₃ 418.46 Methoxy replaces hydroxy at benzylidene
Analog 2 3-ethoxy-4-hydroxybenzylidene, cyclohexenyl ethyl C₂₆H₂₈N₆O₃ 496.55 Ethoxy and hydroxy at benzylidene; bulky cyclohexenyl group
Analog 3 2-thienylmethylene, 2-phenylethyl C₂₃H₂₀N₆OS 452.52 Thiophene replaces benzene; phenylethyl chain
Analog 4 2-methoxybenzyl, 3-ethoxypropyl C₂₃H₂₆N₆O₃ 458.50 Benzyl instead of benzylidene; 3-ethoxypropyl chain
Analog 5 3-methoxyphenyl, unsubstituted carboxamide C₁₈H₁₅N₅O₂ 357.35 Smaller structure; no imine or methoxyethyl group

Electronic and Steric Effects

  • Hydroxy vs. Methoxy/Ethoxy Substitutions: The target compound’s 3-hydroxy group likely enhances hydrogen-bonding interactions with biological targets compared to the methoxy group in Analog 1 .
  • Heterocyclic Variations : Analog 3’s thienylmethylene group introduces sulfur, which may alter π-π stacking interactions and metabolic stability compared to the hydroxybenzylidene group .

Solubility and Pharmacokinetics

  • The 2-methoxyethyl chain in the target compound and Analog 1 may confer better solubility in polar solvents than Analog 2’s cyclohexenyl group or Analog 3’s phenylethyl chain .
  • Analog 4’s 3-ethoxypropyl chain and Analog 5’s lack of a solubilizing group suggest lower solubility than the target compound .

Steric Considerations

  • Analog 4’s 2-methoxybenzyl substituent may cause steric clashes in tight binding pockets compared to the target compound’s imine-linked benzylidene .

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